Maropitant citrate

Descripción general

Descripción

El citrato de maropitant es un antagonista del receptor de neuroquinina-1 desarrollado por Zoetis para el tratamiento de las náuseas y los vómitos en perros y gatos . Fue aprobado por la FDA en 2007 para su uso en perros y en 2012 para su uso en gatos . El citrato de maropitant es conocido por sus propiedades antieméticas, que ayudan a prevenir y tratar los vómitos causados por diversas afecciones, como la gastroenteritis, la quimioterapia y la insuficiencia renal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del citrato de maropitant implica la preparación de maropitant, que luego se convierte en su forma de citrato. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de quinuclidina: Esto implica la reacción de un precursor adecuado con un derivado de quinuclidina en condiciones controladas.

Reacciones de sustitución: El núcleo de quinuclidina se somete a reacciones de sustitución con grupos benzhidrilo y metoxibencilo para formar la estructura final de maropitant.

Conversión a forma de citrato: El maropitant se hace reaccionar entonces con ácido cítrico para formar citrato de maropitant.

Métodos de producción industrial

La producción industrial de citrato de maropitant sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Síntesis a granel: Se sintetizan grandes cantidades del núcleo de quinuclidina y otros precursores.

Purificación: El maropitant sintetizado se purifica utilizando técnicas como la cristalización y la cromatografía.

Conversión y formulación: El maropitant purificado se convierte en su forma de citrato y se formula en tabletas o soluciones inyectables para uso veterinario.

Análisis De Reacciones Químicas

Tipos de reacciones

El citrato de maropitant se somete a diversas reacciones químicas, entre ellas:

Oxidación: El maropitant puede sufrir reacciones de oxidación, especialmente en presencia de agentes oxidantes fuertes.

Reducción: Las reacciones de reducción pueden ocurrir en condiciones específicas, dando lugar a la formación de derivados reducidos.

Sustitución: Las reacciones de sustitución son comunes durante la síntesis de maropitant, donde se introducen diferentes grupos funcionales.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Cloruro de benzhidrilo, cloruro de metoxibencilo.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de maropitant, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Anti-emetic Properties

Maropitant citrate is widely recognized for its effectiveness in preventing and treating vomiting across various conditions:

- Canine Vomiting : Maropitant is effective in managing acute vomiting due to pancreatitis, gastritis, and parvoviral enteritis. Studies indicate that it provides superior control compared to traditional antiemetics like metoclopramide, with a single daily dose proving more effective than multiple doses of the latter .

- Feline Vomiting : In cats, maropitant has demonstrated significant efficacy in reducing xylazine-induced vomiting. Administered at doses of 1 mg/kg either orally or subcutaneously, it reduced emetic events by up to 90% .

Pain Management

Recent research has highlighted the potential of maropitant as an adjunct analgesic:

- Post-operative Pain : Maropitant has been utilized to alleviate post-operative pain in dogs, particularly when traditional analgesics are contraindicated (e.g., due to systemic disease). Its anesthetic-sparing effects are attributed to its action on substance P, a key neurotransmitter involved in pain transmission .

- Neuropathic Pain : In cases of neuropathic pain secondary to conditions like syringomyelia, maropitant has shown promise as an alternative when first-line analgesics fail to provide adequate relief .

Pharmacokinetics and Administration

Understanding the pharmacokinetics of maropitant is crucial for optimizing its use:

- Dosage and Administration : this compound can be administered subcutaneously or orally, with pharmacokinetic studies indicating that doses of 1 or 2 mg/kg can be given every 12–24 hours to maintain therapeutic plasma levels . The mean elimination half-life is approximately 8.5 hours, allowing for flexible dosing schedules.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study: Post-operative Analgesia : In a study involving dogs undergoing hemilaminectomy, maropitant was administered as a post-operative analgesic. Results indicated a significant reduction in opioid-induced vomiting and overall signs of nausea following surgery .

- Case Study: Chronic Kidney Disease : A placebo-controlled study involving cats with chronic kidney disease showed that daily administration of maropitant significantly decreased vomiting episodes over two weeks, highlighting its role in managing complications associated with renal disorders .

Safety and Side Effects

While generally well-tolerated, some side effects have been reported:

- Adverse Events : In clinical trials, doses higher than recommended (20 mg/kg) resulted in sporadic clinical signs such as salivation and emesis. Monitoring for adverse reactions is essential when administering higher doses .

- Injection Site Reactions : The proprietary formulation of maropitant may cause local irritation at the injection site due to its formulation with sulphobutylether-β-cyclodextrin .

Mecanismo De Acción

El citrato de maropitant ejerce sus efectos bloqueando los receptores de neuroquinina-1 en el sistema nervioso central. Esto impide la unión de la sustancia P, un neuropéptido implicado en el reflejo del vómito. Al inhibir esta vía, el citrato de maropitant previene y trata eficazmente los vómitos . Los objetivos moleculares incluyen los receptores de neuroquinina-1 situados en el cerebro y el tracto gastrointestinal .

Comparación Con Compuestos Similares

Compuestos similares

Ondansetrón: Otro antiemético que actúa bloqueando los receptores de serotonina.

Metoclopramida: Un antiemético que actúa bloqueando los receptores de dopamina.

Singularidad

El citrato de maropitant es único en su objetivo específico de los receptores de neuroquinina-1, lo que lo hace altamente efectivo en la prevención de los vómitos causados por diversas afecciones. A diferencia del ondansetrón y la metoclopramida, que actúan sobre diferentes receptores, el citrato de maropitant proporciona un enfoque más específico para la terapia antiemética .

Actividad Biológica

Maropitant citrate is a neurokinin-1 receptor (NK1R) antagonist primarily used in veterinary medicine as an anti-emetic agent. Its biological activities extend beyond emesis prevention, encompassing anti-inflammatory effects and modulation of oxidative stress. This article reviews the compound's biological activity based on diverse research findings, including pharmacokinetics, case studies, and detailed experimental data.

Maropitant functions by blocking substance P from binding to NK1R, which is located in the emetic center and chemoreceptor trigger zone (CTZ) of the brain. This action effectively prevents vomiting in dogs and cats . Additionally, NK1R is expressed in various tissues, including the gastrointestinal tract, where it plays a role in motility and inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of maropitant has been studied in various animal models. In Rhode Island Red chickens, maropitant administered subcutaneously at doses of 2 or 10 mg/kg showed no adverse effects. Key pharmacokinetic parameters include:

| Parameter | 2 mg/kg SC | 10 mg/kg SC |

|---|---|---|

| Cmax (ng/ml) | 915.6 ± 312.8 | 1195.2 ± 320.2 |

| Tmax (hours) | 0.49 ± 0.21 | 1.6 ± 2.6 |

| Elimination half-life | 8.47 ± 2.24 | 8.58 ± 2.6 |

These findings suggest that maropitant can be administered every 12 to 24 hours to maintain therapeutic plasma concentrations .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of maropitant. In a study examining its effects on ulcerative dermatitis in mice, treatment with this compound significantly reduced lesion size and pruritus compared to control groups. Specifically, mice receiving 1 mg/kg showed a statistically significant improvement in lesion size over time compared to those treated with water or higher doses .

Table: Improvement in Lesion Size Over Time

| Treatment Group | Day 15 Improvement (%) | Day 57 Improvement (%) |

|---|---|---|

| Water | - | - |

| Maropitant (5 mg/kg) | Not significant | Not significant |

| Maropitant (1 mg/kg) | Significant | Highly significant |

Neuroprotective Effects

Maropitant has also demonstrated neuroprotective properties in models of neuropathic pain. A study involving Wistar rats subjected to chronic constriction injury (CCI) showed that maropitant treatment reduced oxidative stress markers and enhanced the expression of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD). The treatment resulted in lower mRNA expression levels of oxidative stress markers compared to untreated controls .

Table: Expression of Antioxidant Enzymes

| Treatment Group | CAT Expression | SOD Expression |

|---|---|---|

| CCI + Vehicle | Low | Low |

| CCI + Maropitant (3 mg/kg) | Moderate | Moderate |

| CCI + Maropitant (15 mg/kg) | High | High |

Case Studies

Several case studies have reported the successful use of maropitant in clinical settings:

- Ulcerative Dermatitis : In veterinary practices, maropitant has been used effectively to manage pruritus and inflammation associated with skin lesions in dogs and cats.

- Postoperative Nausea : Maropitant has been administered postoperatively to prevent nausea and vomiting in various surgical procedures.

- Gastrointestinal Disorders : Its role in modulating gastrointestinal motility has been noted, with evidence suggesting that maropitant may delay intestinal transit under certain conditions .

Propiedades

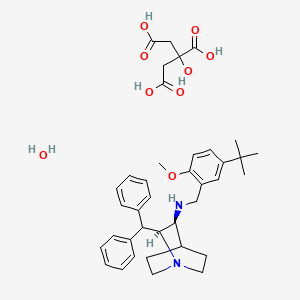

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVSXRHFXJOMGW-YBZGWEFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957411 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359875-09-5 | |

| Record name | Maropitant citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359875095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]octan-3-amine; 2-hydroxypropane-1,2,3-tricarboxylic acid; hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAROPITANT CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXN6S3999X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.